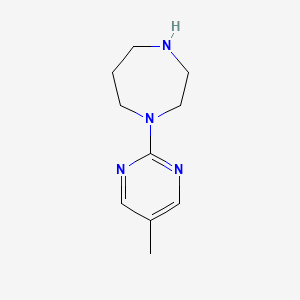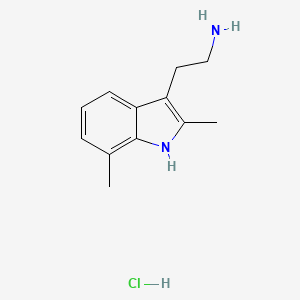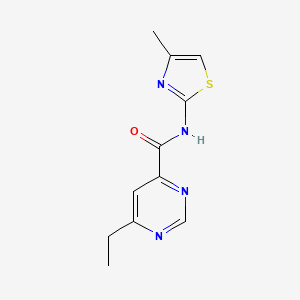![molecular formula C10H11Cl2N3 B12226599 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride](/img/structure/B12226599.png)
1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods allow for the efficient construction of the compound with moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine, which can exhibit different biological and chemical properties.
Scientific Research Applications
1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride involves the inhibition of FGFR signaling pathways. This compound binds to the FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
- 1,2-dihydropyrrolo[3,4-b]indol-3-ones
Uniqueness: 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride stands out due to its potent inhibitory activity against FGFRs and its diverse applications in both medicinal chemistry and materials science. Its unique structural features and ability to undergo various chemical reactions further enhance its versatility and potential for future research and development.
Properties
Molecular Formula |
C10H11Cl2N3 |
|---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b][1,8]naphthyridine;dihydrochloride |
InChI |
InChI=1S/C10H9N3.2ClH/c1-2-7-6-9-8(3-5-11-9)13-10(7)12-4-1;;/h1-2,4,6,11H,3,5H2;2*1H |
InChI Key |
RZXJHHNAGHOMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C3C(=C2)C=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12226523.png)


![5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12226532.png)
![1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B12226544.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12226548.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226570.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B12226574.png)
![5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione](/img/structure/B12226575.png)

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B12226587.png)
![3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12226592.png)
